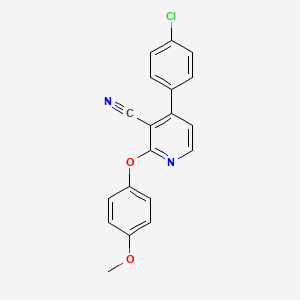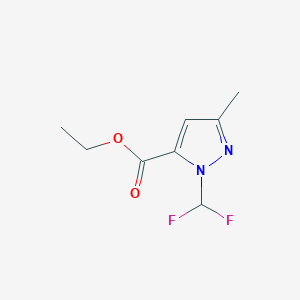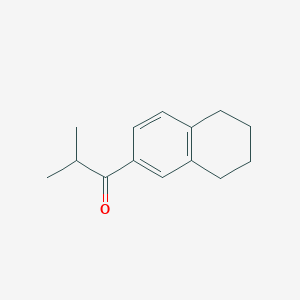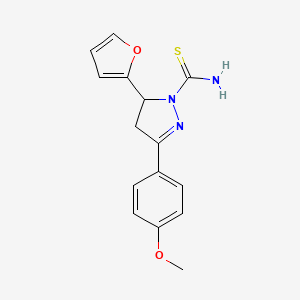![molecular formula C14H23ClN2O2 B3007926 Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride CAS No. 2241140-31-6](/img/structure/B3007926.png)
Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride involves the reaction of 4-aminophenethyl alcohol with tert-butyl isocyanate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final product.Molecular Structure Analysis
The molecular formula of Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride is C14H22N2O2.ClH . It has a molecular weight of 286.8 . The InChI code is 1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11;/h5-8H,9-10,15H2,1-4H3;1H .Physical And Chemical Properties Analysis
The compound is a white crystalline solid. It has a molecular weight of 286.8 . The compound is soluble in water and organic solvents. The storage temperature is room temperature .Mecanismo De Acción
Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride acts as an acetylcholinesterase inhibitor, which means it blocks the activity of the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This results in an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Safety and Hazards
The compound is highly toxic and has been associated with several health risks. It can cause acute toxicity, leading to symptoms such as nausea, vomiting, convulsions, and respiratory failure. Chronic exposure to Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride has been linked to neurological disorders, developmental abnormalities, and cancer. The safety information includes several hazard statements such as H302, H315, H319, H335 .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11;/h5-8H,9-10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUWVRDSHNKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B3007843.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate](/img/structure/B3007846.png)





![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)
![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)